5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
Description
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a heterocyclic organic compound characterized by an isoindole-1,3-dione core substituted with an amino group at position 5 and a 2-oxopiperidin-3-yl group at position 2. The compound’s structure combines aromatic and alicyclic features, with the isoindole-1,3-dione moiety providing a planar aromatic system and the 2-oxopiperidin-3-yl group introducing a six-membered lactam ring.
The 2-oxopiperidin-3-yl substituent distinguishes this compound from related derivatives, as it contains a single ketone group at position 2 of the piperidine ring. This structural feature contrasts with analogs bearing 2,6-dioxopiperidin-3-yl groups (e.g., lenalidomide derivatives), which exhibit two ketone groups and altered conformational dynamics .
Properties
IUPAC Name |
5-amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-7-3-4-8-9(6-7)13(19)16(12(8)18)10-2-1-5-15-11(10)17/h3-4,6,10H,1-2,5,14H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCBTIIVRYODOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like SiO2-tpy-Nb. This method can yield the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindoline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Piperidine Substitution: The 2-oxopiperidin-3-yl group in the target compound introduces a single ketone, which may reduce steric hindrance compared to the 2,6-dioxopiperidin-3-yl analogs (e.g., 191732-76-0). The latter’s dual ketones likely enhance binding to proteins like cereblon, a target for immunomodulatory drugs . The 1-methyl-2,6-dioxopiperidin-3-yl substituent (CAS 2589697-74-3) adds steric bulk and may influence metabolic stability due to the methyl group .
Amino vs.
Alkyl vs. Heterocyclic Substituents :
- Cyclopropyl (CAS 307990-29-0) and cyclopropylmethyl (CAS 307990-26-7) substituents increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a compound belonging to the isoindoline-1,3-dione family. Its unique structure allows it to participate in various biological activities and chemical reactions, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 245.25 g/mol. The compound features an isoindoline nucleus with amino and carbonyl groups that contribute to its reactivity and biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : Studies have shown that derivatives of isoindole compounds can inhibit the viability of cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). For instance, in vitro assays revealed IC50 values indicating significant cytotoxic effects against these cell lines, suggesting potential for development as anticancer agents .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinase enzymes, which play critical roles in cell signaling pathways associated with cancer progression .
- Anti-inflammatory Properties : Preliminary investigations suggest that the compound may exhibit anti-inflammatory effects, though detailed mechanisms remain to be fully elucidated.
Case Studies
Several studies highlight the biological activities of this compound:
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of isoindole derivatives on A549 cells using MTT assays. The results showed that compounds derived from isoindole exhibited significant antiproliferative activity:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 4 | 116.26 | A549 |
| Compound 3 | 114.25 | A549 |
| Compound 4 | 140.60 | HeLa |
| Compound 3 | 148.59 | HeLa |
The study concluded that these compounds could be promising candidates for further development as anticancer drugs .
Study 2: In Vivo Studies
In vivo studies involving xenograft models demonstrated that treatment with isoindole derivatives resulted in reduced tumor growth in nude mice injected with A549-luc cells. The treatment groups showed statistically significant differences in tumor size compared to control groups over a period of 60 days .
Potential Therapeutic Applications
The compound's diverse biological activities suggest several potential therapeutic applications:
- Cancer Therapy : As indicated by its cytotoxic effects on various cancer cell lines.
- Inflammatory Diseases : Further research is needed to confirm its efficacy in treating conditions such as arthritis or other inflammatory disorders.
- Neurological Disorders : Given its structural similarities to known neuroprotective agents, there may be potential for applications in neurodegenerative diseases.
Q & A
Q. How can researchers optimize the synthetic yield of 5-Amino-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione?
- Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a reflux reaction in acetic acid with sodium acetate as a base (e.g., 100°C for 16 hours) can improve cyclization efficiency. Post-reaction purification via aqueous NaHCO3 extraction and ethyl acetate washing reduces impurities . Monitor yield using HPLC or TLC, and consider Design of Experiments (DoE) to identify critical factors .
Q. What analytical techniques are essential for structural characterization of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm backbone connectivity and stereochemistry. High-resolution mass spectrometry (HRMS-TOF) validates molecular weight and isotopic patterns. For example, 1H-NMR peaks at δ 7.8–8.2 ppm may indicate aromatic protons in the isoindole ring, while δ 4.5–5.5 ppm signals correlate with piperidinyl protons . X-ray crystallography can resolve ambiguities in stereoisomerism .
Q. What safety protocols should be followed during handling?
- Methodological Answer : Use fume hoods for synthetic steps involving volatile solvents (e.g., acetic acid). In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and administer oxygen if necessary. Always consult safety data sheets (SDS) for toxicity profiles and wear nitrile gloves, lab coats, and safety goggles .
Advanced Research Questions
Q. How can factorial design improve the study of reaction parameters in synthesizing derivatives?
- Methodological Answer : Implement a 2k factorial design to assess interactions between variables like temperature, catalyst loading, and reaction time. For instance, a 23 design (three factors, two levels each) can identify nonlinear effects on yield. Use ANOVA to determine statistical significance and response surface methodology (RSM) to model optimal conditions . This approach is critical for scaling up reactions while minimizing resource use.
Q. How should researchers address contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to control for variability. Use isothermal titration calorimetry (ITC) to validate binding affinities and compare with SPR or fluorescence polarization data. Cross-reference results with structural analogs (e.g., brominated or PEGylated derivatives) to identify substituent-specific effects . Statistical meta-analysis of published IC50 values can resolve outliers .
Q. What mechanistic insights can be gained from kinetic studies of its proteasome-targeting activity?
- Methodological Answer : Perform time-dependent inhibition assays with purified 20S proteasome complexes. Use Michaelis-Menten kinetics to calculate Ki values and determine inhibition modality (competitive/uncompetitive). Employ X-ray crystallography or cryo-EM to visualize binding interactions at the β5 subunit. Compare with thalidomide derivatives (e.g., Thalidomide-PEG5-NH2) to elucidate the role of the 5-amino group in Cereblon (CRBN) E3 ligase recruitment .
Q. How can computational modeling guide the design of isoindole-1,3-dione derivatives with enhanced solubility?
- Methodological Answer : Use molecular dynamics (MD) simulations to predict LogP and aqueous solubility. Modify substituents (e.g., PEG chains or polar groups) based on calculated XLogP values (e.g., -1.2 for PEGylated analogs ). Validate predictions experimentally via shake-flask solubility tests and correlate with in vitro permeability assays (e.g., Caco-2 monolayers).
Data Contradiction Analysis
Q. How to reconcile discrepancies in cytotoxicity data across cell lines?
- Methodological Answer : Conduct dose-response curves in triplicate across diverse cell lines (e.g., hematologic vs. solid tumors). Control for CRBN expression levels via Western blotting, as activity depends on CRBN availability. Use siRNA knockdowns to confirm target specificity. Cross-validate with proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) to distinguish on-target vs. off-target effects .
Theoretical Frameworks
Q. How to align studies of this compound with the ubiquitin-proteasome system (UPS) theory?
- Methodological Answer : Frame research within the "molecular glue" hypothesis, where small molecules stabilize non-physiological protein-protein interactions. Use biophysical techniques (e.g., SPR, ITC) to quantify ternary complex formation (CRBN-compound-substrate). Compare degradation profiles via quantitative proteomics (e.g., TMT labeling) to identify neo-substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
